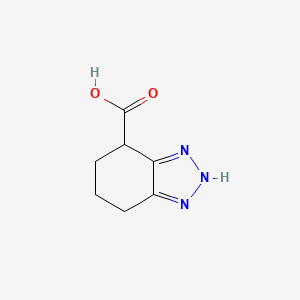4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid
CAS No.: 1509674-65-0
Cat. No.: VC3418857
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1509674-65-0 |
|---|---|
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H9N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10) |
| Standard InChI Key | IUDLCHGGUCHFAS-UHFFFAOYSA-N |
| SMILES | C1CC(C2=NNN=C2C1)C(=O)O |
| Canonical SMILES | C1CC(C2=NNN=C2C1)C(=O)O |
Introduction
Chemical Structure and Identity
4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid features a bicyclic structure consisting of a triazole ring fused with a partially saturated cyclohexane ring bearing a carboxylic acid substituent at the 4-position. This structural arrangement contributes to its unique chemical reactivity and potential applications in organic synthesis.
Identification Parameters
The compound is uniquely identified through various chemical classification systems as outlined in Table 1:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1509674-65-0 |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| MDL Number | MFCD28968128 |
| InChI | InChI=1S/C7H9N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10) |
| InChIKey | IUDLCHGGUCHFAS-UHFFFAOYSA-N |
| SMILES | C1CC(C2=NNN=C2C1)C(=O)O |
The compound also known as 4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid in some databases, represents an important building block in heterocyclic chemistry with its unique arrangement of functional groups .
Structural Features
The three-dimensional structure of this compound is characterized by:
-
A partially hydrogenated benzene ring (cyclohexane) fused to a triazole ring
-
A carboxylic acid group at the 4-position of the tetrahydrobenzene portion
-
Three consecutive nitrogen atoms in the triazole ring, contributing to its electronic properties
-
A relatively planar triazole portion with a non-planar cyclohexane portion
This structural arrangement influences the compound's reactivity, particularly the acidic character of the carboxylic group and the basic/nucleophilic properties of the nitrogen atoms in the triazole ring .
Physical and Chemical Properties
4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid exhibits several distinct physical and chemical properties that make it valuable for research and synthetic applications.
Physical Properties
The compound's physical properties are summarized in Table 2:
| Property | Value |
|---|---|
| Physical Form | Powder |
| Color | Not specifically reported, typically white to off-white |
| Melting Point | 174-176°C |
| Boiling Point | Not available in literature |
| Solubility | Limited solubility in water, soluble in polar organic solvents |
| Stability | Stable under normal conditions, sensitive to strong oxidizing agents |
These physical properties influence the handling, storage, and application methods of the compound in laboratory and industrial settings .
| Parameter | Optimal Conditions |
|---|---|
| Temperature | Room temperature to 80°C depending on the specific reaction step |
| Solvents | THF, dichloromethane, or solvent-free conditions |
| Catalysts | Potentially palladium on carbon for hydrogenation steps |
| Atmosphere | Inert atmosphere (nitrogen or argon) recommended |
| Reaction Time | Typically 3-24 hours depending on specific reaction conditions |
The synthesis likely requires careful control of reaction conditions to achieve high yields and purity levels above 95%, which is the standard commercial specification for this compound .
| Classification | Category |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
| Signal Word | Warning |
Transportation Information
The compound is classified as non-hazardous for transportation purposes according to DOT and IATA regulations, which simplifies shipping and handling requirements .
Research Findings and Predicted Properties
Current research on 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid is limited, but certain properties can be predicted based on computational methods and structural analogies.
Predicted Collision Cross Section
Mass spectrometry analysis of this compound would show characteristic behavior as predicted by computational models. Table 3 shows the predicted collision cross section (CCS) values for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 168.07675 | 134.7 |
| [M+Na]+ | 190.05869 | 144.5 |
| [M+NH4]+ | 185.10329 | 141.3 |
| [M+K]+ | 206.03263 | 142.4 |
| [M-H]- | 166.06219 | 133.0 |
| [M+Na-2H]- | 188.04414 | 137.5 |
| [M]+ | 167.06892 | 135.1 |
| [M]- | 167.07002 | 135.1 |
These values are important for analytical identification and characterization of the compound using advanced mass spectrometry techniques .
Predicted Reactivity
Based on structural features, several reactivities can be predicted:
-
The carboxylic acid group is expected to show typical acidic behavior with a pKa likely in the range of 4-5
-
The triazole ring might coordinate with transition metals, particularly through N-2 and N-3 positions
-
Nucleophilic attack would preferentially occur at the carboxylic acid carbon
-
The partially saturated cyclohexane ring provides conformational flexibility that may influence reaction outcomes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume